molecular formula C15H18BrNOS B3614917 4-(3-bromo-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(3-bromo-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B3614917
M. Wt: 340.3 g/mol
InChI Key: CUFLJZAOOFBKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as BMT-3 and belongs to the class of spirocyclic compounds. BMT-3 has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of BMT-3 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BMT-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate the mechanism of action of BMT-3.
Biochemical and Physiological Effects:
BMT-3 has been shown to have significant biochemical and physiological effects. Studies have shown that BMT-3 can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. BMT-3 has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, BMT-3 has been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of BMT-3 is its potent cytotoxic effects against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of BMT-3 is its low solubility in water, which may make it difficult to administer in vivo. Further studies are needed to address this limitation and to develop more efficient methods for the delivery of BMT-3 in vivo.

Future Directions

There are several future directions for the study of BMT-3. One direction is to further elucidate the mechanism of action of BMT-3 and to identify its molecular targets. Another direction is to develop more efficient methods for the delivery of BMT-3 in vivo, such as the use of nanoparticle-based drug delivery systems. Further studies are also needed to investigate the potential use of BMT-3 in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, BMT-3 has shown promising pharmacological properties and warrants further investigation as a potential anticancer and antimicrobial agent.

Scientific Research Applications

BMT-3 has been studied for its potential pharmacological properties, including its anticancer, antitumor, and antimicrobial activities. Studies have shown that BMT-3 has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMT-3 has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, BMT-3 has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

4-(3-bromo-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNOS/c1-11-5-6-12(9-13(11)16)17-14(18)10-19-15(17)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLJZAOOFBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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